molecular formula C21H24F3N5O2 B11243877 2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11243877
M. Wt: 435.4 g/mol
InChI Key: MBDLJYSEGNCFPV-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridine ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the piperazine moiety.

    Cycloheptapyridazinone formation: The final step involves the cyclization of the intermediate compound to form the cycloheptapyridazinone ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific signaling pathways or activation of certain cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C21H24F3N5O2

Molecular Weight

435.4 g/mol

IUPAC Name

2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C21H24F3N5O2/c22-21(23,24)16-6-7-18(25-13-16)27-8-10-28(11-9-27)20(31)14-29-19(30)12-15-4-2-1-3-5-17(15)26-29/h6-7,12-13H,1-5,8-11,14H2

InChI Key

MBDLJYSEGNCFPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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